(5-Methoxypyrimidin-2-yl)methanamine;dihydrochloride
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Overview
Description
“(5-Methoxypyrimidin-2-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2402828-91-3 . It has a molecular weight of 212.08 and its IUPAC name is (5-methoxypyrimidin-2-yl)methanamine dihydrochloride . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “(5-Methoxypyrimidin-2-yl)methanamine;dihydrochloride” is 1S/C6H9N3O.2ClH/c1-10-5-3-8-6 (2-7)9-4-5;;/h3-4H,2,7H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(5-Methoxypyrimidin-2-yl)methanamine;dihydrochloride” is a solid at room temperature . More detailed physical and chemical properties were not available in the web search results.Scientific Research Applications
Bone Formation Enhancement
A compound with a similar structure, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was found to target the Wnt beta-catenin cellular messaging system, which is crucial in bone disorders treatment. This compound showed a dose-dependent increase in trabecular bone formation in rats (Pelletier et al., 2009).
Solubility and Chemical Properties
The solubilities of related pyrimidine compounds in various solvents were studied, which is vital for understanding their behavior in different environments. These studies are crucial in drug formulation and development (Liu et al., 2010).
Luminescence Properties
The luminescence properties of 4‐amino‐2‐methoxypyrimidine, a structurally similar compound, have been studied. Such properties are essential in photochemistry and could have implications in imaging and diagnostics (Szabo & Berens, 1975).
Binding Affinity in Receptor Studies
Compounds structurally akin to (5-Methoxypyrimidin-2-yl)methanamine; dihydrochloride have been used to study steric tolerance in receptor binding, which is crucial in drug discovery and understanding receptor-ligand interactions (Shah et al., 2010).
Antimicrobial Properties
Derivatives of methoxypyrimidine have demonstrated significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Thomas et al., 2010).
Serotonin Receptor Agonism and Antidepressant Activity
Certain derivatives have been identified as biased agonists of serotonin 5-HT1A receptors, showing promise as antidepressant drug candidates. These compounds have shown robust antidepressant-like activity in rat models, indicating their potential therapeutic application (Sniecikowska et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(5-methoxypyrimidin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-10-5-3-8-6(2-7)9-4-5;;/h3-4H,2,7H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPXRAKYNGNFHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxypyrimidin-2-yl)methanamine;dihydrochloride |
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